molecular formula C19H19NO3S B2371269 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide CAS No. 1351609-13-6

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide

Cat. No.: B2371269
CAS No.: 1351609-13-6
M. Wt: 341.43
InChI Key: KCEROXPUZRBEBU-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide is a complex organic compound that features a naphthalene ring, an ethoxy group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions One common approach is to start with the naphthalene ring and introduce the ethoxy group through an etherification reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the desired scale of production and the available resources.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound might be studied for its interactions with biological molecules or its potential as a bioactive agent.

    Medicine: Research could explore its potential therapeutic effects or its use as a diagnostic tool.

    Industry: The compound could be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action for 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biological molecules. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide include other naphthamide derivatives and compounds with similar functional groups, such as:

  • 2-ethoxy-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
  • 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features

Biological Activity

2-Ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide is a complex organic compound with a notable molecular structure that includes a naphthalene core and thiophene moieties. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications.

  • Molecular Formula : C23H21NO3S2
  • Molecular Weight : 423.55 g/mol
  • Structural Features : The compound features an ethoxy group and a hydroxy group, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Binding : It has been shown to bind to certain receptors, altering their activity and leading to downstream biological effects.
  • Antioxidant Activity : The presence of phenolic structures may contribute to its antioxidant properties, reducing oxidative stress in cells.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Thiophene derivatives have been reported to possess significant antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacteria and fungi.
  • Anticancer Potential : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene-based compounds:

  • Antimicrobial Studies : A series of derivatives were synthesized and tested against pathogenic fungi. Results showed moderate to excellent antifungal activities, suggesting that structural modifications can enhance efficacy.
    Compound NameActivityReference
    4-(3-acetyl-thiophen-2-yl)-coumarinSignificant antimicrobial activity
    N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamideHigher antifungal activity than boscalid
  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, indicating potential as anticancer agents.
  • Mechanism Exploration : Molecular docking studies suggested that the compound interacts with specific protein targets, leading to inhibition of their activity and subsequent effects on cell signaling pathways.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions:

  • Alkylation : Introduction of the ethoxy group onto the naphthalene core.
  • Acylation : Formation of the carboxamide group.
  • Thiophene Ring Formation : Incorporation of thiophene through cyclization reactions.

These synthetic routes allow for further modifications, enabling the exploration of structure–activity relationships (SAR) that can enhance biological efficacy.

Properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-2-thiophen-2-ylethyl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-2-23-16-10-9-13-6-3-4-7-14(13)18(16)19(22)20-12-15(21)17-8-5-11-24-17/h3-11,15,21H,2,12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEROXPUZRBEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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